5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry ADME Optimization Physicochemical Profiling

5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1477947-41-3) is a 1,2,4-oxadiazole heterocycle bearing a tetrahydrofuran-ethyl substituent at the 5‑position and a free carboxylic acid at the 3‑position. Its molecular formula is C₉H₁₂N₂O₄ (MW 212.20 g·mol⁻¹) and it is commercially supplied as a research chemical with purity ≥98% [REFS‑1].

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B13635706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCC2=NC(=NO2)C(=O)O
InChIInChI=1S/C9H12N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h6H,1-5H2,(H,12,13)
InChIKeyNRRVHRUYYWOJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid – Key Physicochemical and Supply Differentiation for Research Procurement


5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1477947-41-3) is a 1,2,4-oxadiazole heterocycle bearing a tetrahydrofuran-ethyl substituent at the 5‑position and a free carboxylic acid at the 3‑position. Its molecular formula is C₉H₁₂N₂O₄ (MW 212.20 g·mol⁻¹) and it is commercially supplied as a research chemical with purity ≥98% [REFS‑1]. The 1,2,4‑oxadiazole scaffold is widely used as a bioisosteric replacement for amide and ester functionalities and appears in numerous bioactive molecules [REFS‑2].

1,2,4-Oxadiazole bioisostere of amide or ester for lead optimization
Free carboxylic acid handle for amide coupling and library synthesis
High-purity supply specification supports reproducible synthesis workflows

Why In‑Class 1,2,4‑Oxadiazole‑3‑carboxylic Acids Cannot Be Freely Interchanged – Physicochemical Divergence Evidence


High‑strength comparative biological data are limited for this compound class; the present differentiation relies on quantifiable physicochemical and supply‑quality parameters. Even subtle structural modifications – such as the presence or length of an alkyl spacer between the heterocycle and the tetrahydrofuran ring – produce measurable shifts in computed logP and influence storage requirements [REFS‑1]. Additionally, 1,2,4‑oxadiazole‑3‑carboxylic acids are known to be susceptible to decarboxylation, and substitution patterns can affect this liability [REFS‑2]. Consequently, directly substituting one analog for another without verifying these parameters can compromise experimental reproducibility.

Ethyl spacer shifts lipophilicity relative to directly linked THF analog, altering predicted permeability and partitioning behavior.
Supplier purity specification may differ across in‑class analogs; lower purity can introduce impurity-related variability in screening.
Decarboxylation susceptibility varies with substitution pattern; storage and cold‑chain handling protocols must be verified.

Quantitative Differentiation Evidence for 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid


Ethyl‑Linker‑Dependent Lipophilicity Increase – Direct LogP Comparison with the Non‑Linked Analog

The target compound exhibits a computed logP of 0.88 [REFS‑1], whereas the directly linked analog 5-(Tetrahydrofuran‑2‑yl)-1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1340138‑57‑9, lacking the ethyl spacer) has a computed logP of 0.59 [REFS‑2]. The ΔlogP of +0.29 reflects the lipophilicity contribution of the ethyl linker.

Ethyl linker logP shift
Cross-study comparable
Target logP 0.88 vs direct‑linked analog logP 0.59; ΔlogP +0.29
May alter passive permeability prediction context
Computational method; experimental confirmation recommended
Medicinal Chemistry ADME Optimization Physicochemical Profiling

Tuning Lipophilicity Between Aryl and Alkyl‑THF Series – LogP Comparison with 5‑Phenyl Analog

The target compound’s logP of 0.88 [REFS‑1] is intermediate between the more lipophilic 5‑phenyl‑1,2,4‑oxadiazole‑3‑carboxylic acid (logP 2.12 [REFS‑2]) and the less lipophilic directly linked THF analog (logP 0.59). This moderate lipophilicity offers a balance between aqueous solubility and membrane permeability.

Aryl vs alkyl THF logP
Cross-study comparable
Target logP 0.88; 5‑phenyl analog logP 2.12 (ΔlogP −1.24)
Provides intermediate lipophilicity for property optimization
Cross-series comparison; verify for specific scaffold context
Drug Discovery Lipophilicity Optimization Bioisosterism

Supplier‑Guaranteed Purity Threshold – 98% vs Common 95% for In‑Class Analogs

The target compound is supplied with a purity specification of ≥98% [REFS‑1], while the directly linked analog 5-(Tetrahydrofuran‑2‑yl)-1,2,4‑oxadiazole‑3‑carboxylic acid is typically listed at 95% purity [REFS‑2]. This 3‑percentage‑point difference can be meaningful in assays where trace impurities interfere with readouts.

Purity specification
Reported
Target ≥98%; direct‑linked analog typically 95%
May reduce impurity-related variability in assays
Supplier COA verification recommended
Chemical Procurement Quality Assurance Reproducibility

Class‑Level Decarboxylation Liability and Substituent‑Dependent Stability Considerations

1,2,4‑Oxadiazole‑3‑carboxylic acids are documented to undergo facile decarboxylation [REFS‑1]. Although direct stability data for the target compound are not available, its electron‑donating tetrahydrofuranylethyl substituent may theoretically retard decarboxylation relative to electron‑withdrawing‑substituted analogs. The recommended storage condition of sealed, dry at 2–8 °C [REFS‑2] further underscores the importance of selecting suppliers that implement cold‑chain handling.

Decarboxylation risk
Class-level inference
Class known to decarboxylate; storage 2–8°C sealed, dry
Requires storage protocol verification
No direct stability data for this compound
Chemical Stability Synthetic Chemistry Storage Optimization

Recommended Research and Industrial Application Scenarios for 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid


Lead Optimization Programs Requiring Fine‑Tuned Lipophilicity for Permeability Enhancement

When a lead series containing a directly linked THF‑oxadiazole core shows insufficient cellular permeability (logP ~0.59), the target compound can be directly substituted to increase logP to ~0.88 [REFS‑1] without introducing aromatic character or excessive lipophilicity, aiding hit‑to‑lead progression while preserving the core scaffold’s favorable hydrogen‑bonding capacity [REFS‑2].

High‑Purity Building Block for Parallel Synthesis and SAR Library Construction

With a supplier‑guaranteed purity of ≥98% [REFS‑1], the target compound is suited for parallel synthesis of amide or ester derivatives where high input purity correlates with cleaner product profiles and reduced purification burden across large libraries [REFS‑2].

Fragment‑Based Screening Where Decarboxylation Risk Must Be Managed

Fragment libraries incorporating 1,2,4‑oxadiazole‑3‑carboxylic acids must account for the well‑known decarboxylation tendency [REFS‑1]. Procuring the target compound from a supplier that specifies cold storage (2–8 °C) and documents purity post‑shipping [REFS‑2] reduces the risk of introducing degraded fragments into screening cascades.

Agrochemical Lead Discovery Seeking Moderate LogP for Foliar Uptake and Soil Mobility

In agrochemical research, compounds with logP values in the 0.5–1.5 range are often preferred for balanced xylem mobility and leaf penetration. The target compound’s logP of 0.88 [REFS‑1] falls within this desirable window, making it a candidate scaffold for further functionalization in fungicide or herbicide discovery programs.

Application
Selection Property
Validation Focus
Lead optimization for intracellular permeability
Moderate lipophilicity from ethyl linker
Permeability assay confirmation
Parallel synthesis and SAR library construction
High-purity supply specification
Impurity profiling by HPLC
Fragment‑based screening with decarboxylation awareness
Supplier cold‑chain handling
Post‑shipment purity assay
Agrochemical lead discovery (foliar uptake/soil mobility)
Balanced logP window
Experimental logP confirmation
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